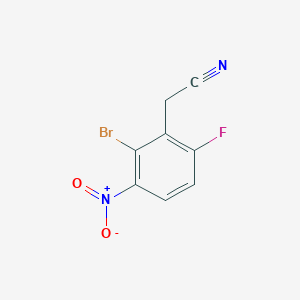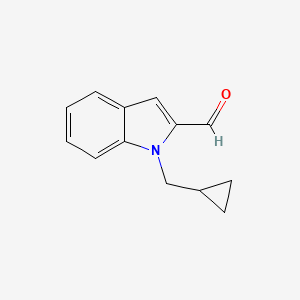
1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde is an organic compound with a unique structure that combines a cyclopropylmethyl group with an indole ring and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde typically involves the cyclopropanation of an indole derivative followed by formylation. One common method includes the reaction of cyclopropylmethyl bromide with indole in the presence of a base to form 1-(Cyclopropylmethyl)-1H-indole. This intermediate is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at the 2-position of the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid, and sulfonation with sulfuric acid.
Major Products:
Oxidation: 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
科学的研究の応用
1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers
作用機序
The mechanism of action of 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites, such as amino or thiol groups .
類似化合物との比較
- 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid
- 1-(Cyclopropylmethyl)-1H-indole-2-methanol
- 1-(Cyclopropylmethyl)-1H-indole-3-carbaldehyde
Comparison: 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2-position of the indole ring, which imparts distinct reactivity and potential for further functionalization. In contrast, 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid and 1-(Cyclopropylmethyl)-1H-indole-2-methanol have different functional groups that influence their chemical behavior and applications .
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)indole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c15-9-12-7-11-3-1-2-4-13(11)14(12)8-10-5-6-10/h1-4,7,9-10H,5-6,8H2 |
InChIキー |
WMTJFVVLKMYGDF-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C3=CC=CC=C3C=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
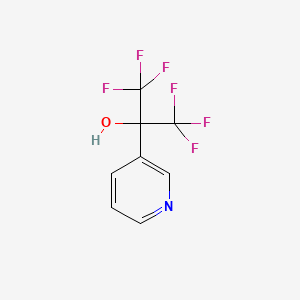
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
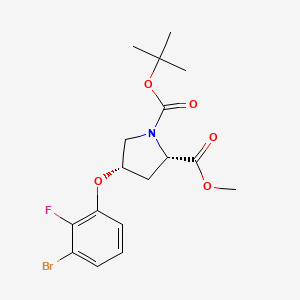
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)
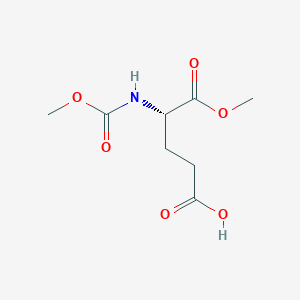
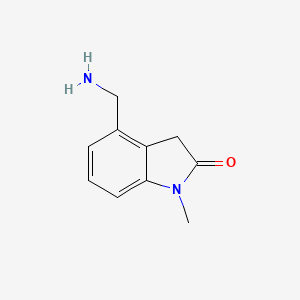
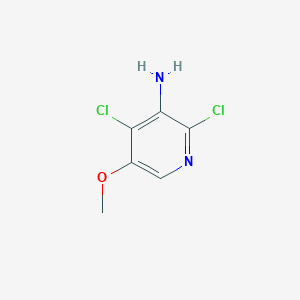
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)


